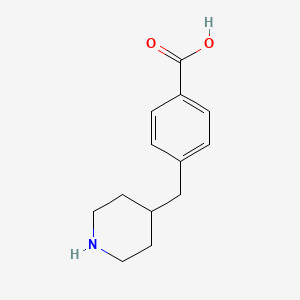

4-(Piperidin-4-ylmethyl)benzoic acid

Description

Contextualization of Piperidine-Containing Carboxylic Acids in Academic Research

Piperidine-containing carboxylic acids represent a significant class of heterocyclic compounds that have garnered substantial attention in academic and industrial research. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for specific molecular interactions, making it a privileged scaffold in drug design. When combined with a carboxylic acid function, these molecules gain an acidic handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The synthesis and pharmacological evaluation of various piperidine-carboxylic acid derivatives are frequently reported in scientific literature, highlighting their importance in the quest for new therapeutic agents. google.com

Significance of 4-(Piperidin-4-ylmethyl)benzoic Acid as a Prototypical Chemical Structure

This compound stands out as a prototypical structure within this class of compounds. Its architecture, featuring a para-substituted benzoic acid, provides a rigid framework, while the piperidin-4-ylmethyl group introduces a flexible, basic side chain. This combination of a rigid aromatic core and a flexible aliphatic amine allows for systematic structural modifications to explore structure-activity relationships (SAR) in various biological and material contexts. The methylene (B1212753) linker between the piperidine and benzene (B151609) rings offers a degree of conformational freedom that can be crucial for optimizing interactions with target molecules.

Research Aims and Scope of the Academic Review

The primary aim of this review is to provide a comprehensive and scientifically rigorous overview of this compound. The scope is strictly limited to the chemical synthesis and characterization, physicochemical properties, and its applications in medicinal chemistry and materials science. This article will not discuss dosage, administration, or safety profiles. By focusing solely on these core scientific aspects, this review intends to serve as a foundational resource for researchers in organic chemistry, medicinal chemistry, and materials science who are interested in the properties and potential of this versatile chemical building block.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-(piperidin-4-ylmethyl)benzoic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,16) |

InChI Key |

AYRUFIFPKQIBRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Characterization

Synthesis of N-Boc Protected Intermediate

The synthesis often commences with the preparation of an N-Boc protected piperidine derivative. For instance, N-Boc-piperidine-4-carboxylic acid methyl ester can be synthesized by reacting the corresponding piperidine-4-carboxylic acid methyl ester with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine (B128534) (Et3N) in a suitable solvent such as dichloromethane (B109758) (DCM). chemicalbook.com Another approach involves the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with iodomethane (B122720) in the presence of potassium carbonate in dimethylformamide (DMF) to yield the methyl ester. chemicalbook.com

A plausible route to the direct precursor for this compound would be the synthesis of 4-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]methyl}benzoic acid. sigmaaldrich.com This intermediate can be synthesized through various organic reactions, including coupling reactions.

Deprotection and Isolation of the Final Compound

The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions. A common method involves treating the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane or 1,4-dioxane (B91453). mdpi.comdtic.mil For example, a 4M solution of HCl in 1,4-dioxane is effective for Boc deprotection. dtic.mil The deprotection of N-Boc piperidine can also be accomplished in high yield using a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid. mdpi.com Following deprotection, the product, this compound, is typically isolated as a salt (e.g., hydrochloride) and can be purified by crystallization.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound and its intermediates relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. For a related compound, N-Boc-piperidine-4-carboxylic acid methyl ester, the ¹H NMR spectrum shows characteristic signals for the Boc group protons around 1.44 ppm, the piperidine ring protons, and the methyl ester protons at approximately 3.67 ppm. chemicalbook.com For the final product, one would expect to see signals corresponding to the aromatic protons of the benzoic acid ring, the methylene (B1212753) bridge protons, and the protons of the piperidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. The N-H stretching of the secondary amine in the piperidine ring would appear in the 3300-3500 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | benchchem.com |

| Molecular Weight | 219.28 g/mol | benchchem.com |

| Appearance | Likely a solid at room temperature. | Inferred |

| Solubility | Expected to have some solubility in water due to the carboxylic acid and amine groups, and solubility in organic solvents. | Inferred |

| pKa | The carboxylic acid group will have a pKa around 4-5, while the piperidine (B6355638) nitrogen will have a pKa around 10-11, making the molecule zwitterionic at neutral pH. | Inferred |

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-(Piperidin-4-ylmethyl)benzoic acid is predicted to display several distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be characterized by a typical AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, resulting in two doublets. The protons on the benzene ring adjacent to the carboxylic acid group are expected to be deshielded and appear at a higher chemical shift compared to the protons adjacent to the alkyl substituent. rsc.org

The aliphatic region would contain signals for the piperidine (B6355638) ring, the connecting methylene (B1212753) bridge, and the N-H proton of the piperidine. The methylene bridge protons (-CH₂-) would likely appear as a doublet, coupled to the single proton at the C4 position of the piperidine ring. The protons of the piperidine ring itself would present as a series of complex multiplets. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its presence could be confirmed by D₂O exchange. rsc.org The piperidine N-H proton would also be a singlet, though its chemical shift can be variable.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (ortho to -COOH) | 7.9 – 8.1 | Doublet |

| Aromatic (ortho to -CH₂-) | 7.2 – 7.4 | Doublet |

| Piperidine N-H | Variable (1.5 - 3.5) | Singlet |

| Benzylic (-CH₂-) | 2.5 – 2.7 | Doublet |

| Piperidine Axial (-CH₂-) | 2.5 – 2.7 | Multiplet |

| Piperidine Equatorial (-CH₂-) | 2.9 – 3.1 | Multiplet |

| Piperidine Methine (-CH-) | 1.7 – 2.0 | Multiplet |

| Piperidine (-CH₂-) | 1.2 – 1.8 | Multiplet |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. For this compound, nine distinct signals are anticipated due to molecular symmetry (the pairs of carbons C2/C6, C3/C5 in the benzene ring, and the two pairs of equivalent methylene carbons in the piperidine ring are chemically equivalent).

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~167-173 ppm). rsc.org The aromatic carbons would appear in the typical range of 125-150 ppm, with the quaternary carbons (C1 and C4 of the benzene ring) showing distinct shifts from the protonated carbons. The aliphatic carbons of the methylene bridge and the piperidine ring would be found in the upfield region of the spectrum (25-55 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 167 – 173 |

| Aromatic C1 (ipso-COOH) | 129 – 132 |

| Aromatic C4 (ipso-CH₂-) | 145 – 148 |

| Aromatic C2/C6 | 129 – 131 |

| Aromatic C3/C5 | 128 – 130 |

| Piperidine C2/C6 | 45 – 50 |

| Benzylic (-CH₂-) | 40 – 45 |

| Piperidine C4 | 35 – 40 |

| Piperidine C3/C5 | 30 – 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information on the molecular weight and structural fragments of a compound. For this compound (molecular weight: 219.28 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 219.

The fragmentation pattern would likely be dictated by the most stable resulting ions. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). A prominent fragmentation pathway would involve cleavage at the benzylic position, which is alpha to both the aromatic ring and the piperidine ring system. This could lead to the formation of a fragment corresponding to the piperidin-4-ylmethyl cation or radical, or a tropylium-like ion from the benzyl moiety. Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation route for amines.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 219 | [C₁₃H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 202 | [C₁₃H₁₆NO]⁺ | Loss of ·OH (M-17) |

| 174 | [C₁₂H₁₆N]⁺ | Loss of ·COOH (M-45) |

| 121 | [C₈H₉O]⁺ or [C₇H₅O₂]⁺ | Cleavage of benzyl-piperidine bond |

| 98 | [C₆H₁₂N]⁺ | Cleavage of benzyl-piperidine bond |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. nist.gov The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1680-1710 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would appear as a moderate peak around 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. chemicalbook.com

The UV-Vis spectrum is dominated by the electronic transitions of the benzoic acid chromophore. A primary absorption band (π → π* transition) is expected in the region of 230-280 nm, which is typical for para-substituted benzoic acids. nist.gov

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Amine | N-H Stretch | 3300 - 3500 |

| Carbonyl (Acid) | C=O Stretch | 1680 - 1710 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While no published crystal structure for this compound was identified, its solid-state conformation can be predicted based on fundamental structural principles.

In the solid state, it is highly probable that the piperidine ring would adopt a stable chair conformation to minimize steric strain. The large benzylbenzoic acid substituent would preferentially occupy an equatorial position on the piperidine ring to avoid unfavorable 1,3-diaxial interactions.

The benzoic acid portion of the molecule is expected to be largely planar. In the crystal lattice, strong intermolecular hydrogen bonds are anticipated. The carboxylic acid groups are likely to form hydrogen-bonded dimers, with an R²₂(8) graph-set notation, a common motif for carboxylic acids in the solid state. researchgate.net Additionally, the piperidine N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, potentially leading to a more complex three-dimensional hydrogen-bonding network. Bond lengths and angles are expected to conform to standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms.

Table 5: Standard Bond Lengths for Structural Fragments

| Bond Type | Hybridization | Standard Bond Length (Å) |

| C-C (Aliphatic) | sp³-sp³ | 1.54 |

| C-C (Aromatic) | sp²-sp² | 1.39 |

| C=O (Carboxyl) | sp²-sp² | 1.23 |

| C-O (Carboxyl) | sp²-sp³ | 1.34 |

| C-N (Amine) | sp³-sp³ | 1.47 |

| C-H (Aromatic) | sp²-s | 1.09 |

| C-H (Aliphatic) | sp³-s | 1.10 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring both a carboxylic acid group and a secondary amine within the piperidine ring, predisposes it to forming a variety of intermolecular interactions, with hydrogen bonds being the most significant. The carboxylic acid group contains a hydroxyl group (-OH) which is a strong hydrogen bond donor, and a carbonyl group (C=O) which is a hydrogen bond acceptor. The secondary amine (-NH-) in the piperidine ring is also a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor.

In the crystalline state, it is highly probable that the carboxylic acid moieties of adjacent molecules would engage in the formation of a robust O-H···O hydrogen bond . This interaction is a common and highly favored motif in the crystal structures of carboxylic acids, often leading to the formation of centrosymmetric dimers. This dimeric structure creates a stable, eight-membered ring, a recurring pattern in supramolecular chemistry.

Furthermore, the piperidine ring's N-H group is expected to participate in hydrogen bonding. This could involve interactions with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule (N-H···O) or potentially with another nitrogen atom of a piperidine ring (N-H···N), although the former is generally more common and energetically favorable. The interplay of these different hydrogen bonds (O-H···O and N-H···O) would lead to the formation of an extended and complex hydrogen-bonding network.

Based on studies of similar molecules, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, we can anticipate the types of hydrogen bond geometries that might be present. researchgate.net In this related structure, O-H···O and C-H···O hydrogen bonds are observed, leading to the formation of dimers which are then linked into zigzag chains. researchgate.net

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction |

| O (Carboxyl) | H | O (Carboxyl) | Strong, Dimer Formation |

| N (Piperidine) | H | O (Carboxyl) | Chain/Sheet Formation |

| C-H (Aromatic/Aliphatic) | H | O (Carboxyl) | Network Stabilization |

Elucidation of Supramolecular Architectures in Crystalline States

The specific arrangement of molecules in the crystalline state, or the supramolecular architecture, is a direct consequence of the intermolecular interactions discussed above. For this compound, the formation of the carboxylic acid dimer via O-H···O hydrogen bonds would likely serve as the primary and most robust building block of the crystal structure.

These dimeric units would then be further organized and interconnected through the N-H···O hydrogen bonds originating from the piperidine rings. This secondary level of organization could lead to the formation of one-dimensional chains, two-dimensional sheets, or even a more complex three-dimensional network. The final architecture will depend on the most energetically favorable packing arrangement, which maximizes attractive interactions and minimizes steric hindrance.

By analogy with other benzoic acid derivatives, it is plausible that the supramolecular assembly of this compound would exhibit a layered structure. In such an arrangement, the hydrophilic regions, dominated by the hydrogen-bonded carboxylic acid and piperidine groups, would form layers, while the more hydrophobic phenyl groups would be oriented towards each other.

Table 2: Summary of Expected Supramolecular Motifs

| Supramolecular Motif | Driving Interaction(s) | Potential Dimensionality |

| Carboxylic Acid Dimer | O-H···O Hydrogen Bonds | 0D (Building Block) |

| Polymeric Chains | N-H···O Hydrogen Bonds | 1D |

| Layered Sheets | Combination of O-H···O and N-H···O Hydrogen Bonds | 2D |

| 3D Network | Extensive Hydrogen Bonding and van der Waals forces | 3D |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Methods for Electronic Structure and Reactivity Studies

Quantum chemical methods are employed to investigate the fundamental electronic properties of 4-(Piperidin-4-ylmethyl)benzoic acid, offering a granular view of its reactivity and intermolecular interaction potential.

The electronic character of this compound is defined by its constituent parts: the electron-withdrawing benzoic acid moiety and the electron-donating piperidine (B6355638) ring, connected by a methylene (B1212753) linker. The distribution of electron density across the molecule dictates its electrostatic potential and how it interacts with other molecules. The carboxylic acid group polarizes the benzene (B151609) ring, creating regions of varying electron density. The nitrogen atom in the piperidine ring holds a partial negative charge, making it a key site for hydrogen bonding. nih.gov

| Atomic Center | Expected Partial Charge | Role in Interactions |

|---|---|---|

| Carboxyl Oxygen Atoms | Negative (δ-) | Hydrogen bond acceptor |

| Carboxyl Hydrogen Atom | Positive (δ+) | Hydrogen bond donor |

| Piperidine Nitrogen Atom | Negative (δ-) | Hydrogen bond acceptor, site of protonation |

| Aromatic Ring | Electron-deficient region | Participates in π-π stacking interactions |

Quantum mechanical calculations can predict the most likely sites for chemical reactions. The carboxylic acid group is the primary site for reactions like esterification or amidation. nih.gov The nitrogen atom of the piperidine ring is a primary nucleophilic site, readily participating in reactions such as alkylation or acylation. Understanding the energetics of these potential reactions is crucial for its use as a synthetic intermediate in creating more complex molecules, such as PROTACs, where it can function as a semi-flexible linker. sigmaaldrich.combenchchem.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a view of the molecule's movement and behavior over time, both in isolation and in the presence of a solvent like water. oncodesign-services.com These simulations can reveal how the molecule's conformation changes, how it interacts with surrounding solvent molecules, and the stability of these interactions. For this compound, MD simulations can clarify the dynamic relationship between the rigid aromatic ring and the flexible piperidine moiety, as well as assess the stability of its hydrochloride salt form in aqueous media, which is known to enhance solubility. benchchem.com Such simulations are a key component in understanding the dynamic behavior of ligand-protein complexes. oncodesign-services.com

Molecular Docking for Exploring Ligand-Target Recognition and Binding Modes

Molecular docking is a computational technique used to predict how a molecule like this compound binds to the active site of a protein. This method is fundamental in structure-based drug design. Docking studies involving scaffolds similar to this compound show that the piperidine ring often occupies narrow, hydrophobic channels within a protein's binding pocket. figshare.com The benzoic acid group can form crucial hydrogen bonds or ionic interactions with polar amino acid residues. For instance, in studies of EZH2 inhibitors, the piperidine moiety fits into a constrained hydrophobic area, while other parts of the molecule extend into a wider pocket, demonstrating the scaffold's utility in ligand design. figshare.com

| Molecular Moiety | Type of Interaction | Potential Interacting Protein Residues |

|---|---|---|

| Benzoic Acid | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Histidine, Serine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Piperidine Ring | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Piperidine Nitrogen | Hydrogen Bonding | Aspartic Acid, Glutamic Acid |

Structure-Activity Relationship (SAR) Modeling through In Silico Approaches

Structure-Activity Relationship (SAR) studies explore how modifying a molecule's chemical structure affects its biological activity. oncodesign-services.com For this compound, in silico SAR modeling can predict the impact of various substitutions. For example, converting the carboxylic acid to different amides or esters can significantly alter binding affinity and pharmacokinetic properties. nih.govresearchgate.netnih.gov Similarly, adding substituents to the piperidine ring can modulate potency and metabolic stability. benchchem.com Computational SAR models, often built using machine learning, can screen virtual libraries of derivatives to identify the most promising candidates for synthesis and further testing, accelerating the drug discovery process. oncodesign-services.com Studies on related quinoline analogues have utilized in silico methods to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, demonstrating the power of these approaches in early-stage drug development. researchgate.net

Molecular Interactions and Biochemical Mechanisms in Vitro Studies Only

Enzyme Inhibition Mechanisms and Kinetics (in vitro)

The ability of a compound to inhibit specific enzymes is a critical aspect of its pharmacological profile. Studies have explored the interaction of 4-(Piperidin-4-ylmethyl)benzoic acid and its analogs with several key enzymes.

Factor B Inhibition

Based on available scientific literature, there are no specific in vitro studies detailing the direct inhibitory mechanisms or kinetic parameters of this compound on Factor B of the complement pathway.

Histone Deacetylase Enzyme Activity Modulation

Currently, there is a lack of specific in vitro data in the public domain describing the modulation of histone deacetylase (HDAC) enzyme activity by this compound.

Neuronal T-type Ca2+ Channel Inhibition

Research into a series of 1,4-disubstituted piperidines identified this compound as an inhibitor of neuronal T-type calcium channels. These channels, particularly the Ca(v)3.2 isoform, are implicated in neuropathic pain.

In an in vitro screening assay using patch clamp recordings, the inhibitory activity of the compound was assessed on T-type channels in rat dorsal root ganglion (DRG) neurons and on Ca(v)3.2 channels expressed in human embryonic kidney (HEK)-293 cells. While not as potent as the reference T-type channel inhibitors ML218 or Z944, this compound was one of the most promising molecules in the synthesized series, demonstrating notable analgesic potential and seizure-inhibitory activity in subsequent in vivo models. sibian-chem.com The specific quantitative data from the in vitro channel inhibition screening is summarized in the table below.

| Target | Cell Type | Inhibition Data | Reference Compound 1 (ML218) | Reference Compound 2 (Z944) |

|---|---|---|---|---|

| T-type channels | Rat DRG Neurons | Data not specified | IC₅₀ = 0.16 µM | IC₅₀ = 0.15 µM |

| Ca(v)3.2 channels | HEK-293 Cells | Data not specified | IC₅₀ = 0.25 µM | IC₅₀ = 0.002 µM |

Modulation of Cell Cycle Regulatory Proteins (e.g., cyclin B1, p-Rb, p21, p53, p-AMPK)

Direct in vitro studies detailing the effects of this compound on cell cycle regulatory proteins such as cyclin B1, p-Rb, p21, p53, or p-AMPK are not currently available in the scientific literature. However, research on closely related N-(piperidine-4-yl)benzamide derivatives has shown significant activity. For instance, one such derivative was found to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while enhancing the expression of p21 and p53 in HepG2 cells, ultimately inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Related Studies on CDK2 Inhibition and SARS-CoV-2 Protease Inhibition

There are no specific in vitro studies available that evaluate the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2) or SARS-CoV-2 proteases.

Receptor Binding Kinetics and Selectivity (in vitro)

Information regarding the in vitro receptor binding kinetics and selectivity profile for this compound is not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Elucidation of Derivatives on Molecular Targets

The structure-activity relationship (SAR) for derivatives sharing the core moieties of this compound has been explored for various molecular targets, primarily dopamine and serotonin receptors. These studies provide insights into how specific structural modifications influence binding affinity and selectivity.

For Dopamine Receptor Affinity: Studies on benzyloxypiperidine and difluoropiperidine scaffolds reveal key SAR trends for D4 receptor antagonism nih.govnih.gov.

Piperidine (B6355638) Core : The piperidine nitrogen is crucial for interaction with key residues in the receptor binding pocket, such as Asp115 in the D4 receptor nih.gov.

Substituents on Piperidine Ring : The introduction of fluorine atoms, as seen in 4,4-difluoropiperidine derivatives, can lead to exceptionally high binding affinity and selectivity for the D4 receptor nih.gov.

N-Substituents : Modifications to the nitrogen substituent of the piperidine ring significantly impact activity. For instance, in a series of benzyloxypiperidine derivatives, attaching different heterocyclic moieties to the piperidine nitrogen modulated both potency and selectivity. Methylation of an indazole moiety attached to the piperidine nitrogen was shown to regain activity that was lost compared to other analogues nih.gov.

For Serotonin Receptor/Transporter Affinity: SAR studies on piperidine-based ligands for the serotonin transporter (SERT) and 5-HT2A receptors highlight the following:

Linker Length : In derivatives of MDL 100907, the chain length between the piperidine and a terminal phenyl moiety was found to be important. Longer chain lengths (n > 2) were reported to increase affinity for σ1 and D2 receptors, and thus were not pursued in the design of selective 5-HT2A ligands uni-mainz.de.

Aromatic Substituents : The nature and position of substituents on the aromatic rings are critical. In 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the specific aryl groups significantly influenced the affinity for SERT, with Ki values spanning two orders of magnitude nih.govresearchgate.net.

Piperidine as a Scaffold : The 4-arylpiperidine scaffold is a common feature in ligands targeting serotonin receptors. Subtle modifications to this core structure are used to achieve the desired combination of activity and selectivity nih.gov.

Future Research Directions and Unexplored Avenues in 4 Piperidin 4 Ylmethyl Benzoic Acid Research

Integration of Advanced Analytical Techniques in Mechanistic Studies

A foundational area for future research lies in the comprehensive analytical characterization of 4-(Piperidin-4-ylmethyl)benzoic acid and its derivatives to understand their reaction mechanisms and physicochemical properties. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for routine structural confirmation and purity assessment, the integration of more advanced analytical methods could provide deeper mechanistic insights.

Future studies could employ sophisticated techniques to probe the compound's behavior in complex systems. For instance, in-situ spectroscopic methods , such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, could be used to monitor the kinetics and intermediates of reactions involving the piperidine (B6355638) or carboxylic acid groups. This would allow for a detailed understanding of reaction pathways, aiding in the optimization of synthetic routes to novel derivatives.

Furthermore, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and X-ray crystallography would be invaluable for unambiguously determining the three-dimensional structure and conformation of new compounds derived from this scaffold. Understanding the spatial arrangement of the piperidine and phenyl rings is crucial for computational modeling and structure-activity relationship (SAR) studies, particularly in the context of drug design where specific conformations are often required for biological activity.

Hyphenated techniques , such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will be critical for identifying and quantifying the compound and its metabolites in biological matrices, which is a prerequisite for any future pharmacological investigation.

Table 1: Proposed Advanced Analytical Techniques for Mechanistic Studies

| Technique | Application in this compound Research | Potential Insights Gained |

| In-situ FTIR/NMR | Real-time monitoring of derivatization reactions | Reaction kinetics, intermediate identification, mechanism elucidation |

| X-ray Crystallography | Determination of solid-state structure of derivatives | Precise bond angles, lengths, and molecular conformation |

| 2D NMR Spectroscopy | Detailed structural elucidation of complex derivatives | Connectivity of atoms, stereochemistry, conformational analysis |

| LC-MS/MS | Analysis in complex biological or environmental samples | Metabolite identification, pharmacokinetic profiling, degradation pathways |

Design of Novel Scaffolds through Chemical Space Exploration

The true potential of this compound lies in its utility as a starting point for the synthesis of diverse molecular scaffolds. The concept of "chemical space exploration" involves systematically modifying a core structure to generate a library of new compounds with a wide range of properties. The bifunctional nature of this molecule, with a nucleophilic secondary amine on the piperidine and an electrophilic carboxylic acid, provides two distinct points for chemical modification.

Future research should focus on leveraging this dual reactivity to build novel molecular architectures. For example:

Derivatization of the Piperidine Nitrogen: The secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to introduce a vast array of substituents. This could be used to modulate properties like solubility, lipophilicity, and biological target affinity.

Modification of the Carboxylic Acid: The benzoic acid group can be converted into esters, amides, or other carboxylic acid derivatives. This allows for the attachment of other molecular fragments, including those known to interact with specific biological targets.

Exploitation of the Piperidine Ring as a 3D Scaffold: The non-planar, chair-like conformation of the piperidine ring can be used to project substituents into specific vectors in three-dimensional space. The synthesis of various regio- and diastereoisomers by modifying the piperidine ring itself could generate fragments with significant 3D diversity, a desirable trait in modern drug discovery to move away from flat, aromatic compounds nih.govnih.gov. The introduction of chiral centers on the piperidine ring could lead to stereoisomers with distinct biological activities, a common strategy in drug design ijnrd.org.

Computational tools, including virtual screening and molecular dynamics simulations, can guide the rational design of these new scaffolds to target specific proteins or achieve desired material properties.

Expanding Applications in Materials Science and Nano-Chemistry

The unique structure of this compound makes it an intriguing candidate for applications in materials science and nano-chemistry, areas that remain largely unexplored for this compound.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic functional group used to create linkers for MOFs nih.govbrieflands.comnih.gov. MOFs are crystalline materials with high porosity and surface area, making them useful for gas storage, separation, and catalysis brieflands.comnih.gov. The piperidine moiety could introduce basic sites within the pores of a MOF, potentially creating novel catalytic materials or sorbents with selective affinity for acidic gases like CO2. The flexibility of the piperidin-4-ylmethyl linker could also lead to the formation of MOFs with unique network topologies and dynamic properties.

Functional Polymers: The compound can be incorporated into polymers through either the amine or the carboxylic acid group. Polymerizing derivatives of this compound could lead to materials with interesting properties. For example, incorporating the piperidine unit into a polymer backbone could enhance thermal stability or create materials for anion exchange membranes in fuel cells acs.orggoogle.com. Such piperidine-functionalized polymers could also find use in biomedical applications, such as in the creation of antimicrobial films or drug delivery systems nih.gov.

Nanoparticle Surface Modification: Benzoic acid and its derivatives are known to chemisorb onto the surface of metal oxide nanoparticles, modifying their surface properties nih.govresearchgate.net. This compound could be used to functionalize nanoparticles, creating a surface with both a hydrophobic benzyl group and a potentially charged piperidinium group (at low pH). This could be used to improve the dispersion of nanoparticles in specific solvents or polymer matrices, or to impart a specific surface charge for targeted delivery applications in nanomedicine frontiersin.org.

Table 2: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker | Gas separation, heterogeneous catalysis, chemical sensing |

| Functional Polymers | Monomer unit | Anion exchange membranes, specialty coatings, polymer-bound catalysts |

| Nanoparticles | Surface modifying agent | Improving dispersion, creating targeted drug delivery systems |

Contribution to Chemical Biology Methodologies and Tool Development

Chemical biology relies on the use of small molecules, often called chemical probes, to study and manipulate biological systems. The this compound scaffold is an excellent starting point for the development of such tools.

Future research could focus on transforming this molecule into highly specific chemical probes. This can be achieved by attaching reporter groups, such as:

Fluorescent Dyes: Coupling a fluorophore to either the piperidine nitrogen or the carboxylic acid would allow for the visualization of the molecule's localization within cells or tissues using fluorescence microscopy.

Biotin Tags: Attaching a biotin molecule would enable the use of affinity-based purification methods (e.g., pull-down assays) to identify the proteins that the molecule interacts with inside a cell.

Photo-crosslinkers: Incorporating a photoreactive group would allow for the permanent, light-induced covalent bonding of the probe to its biological target, facilitating target identification.

By systematically developing a "toolbox" of such probes, researchers could investigate the biological roles of the targets with which these molecules interact nih.govrsc.org. The development of these tools would not only advance our understanding of fundamental biology but could also pave the way for new therapeutic strategies. The creation of high-quality chemical probes is a critical step in validating new drug targets and exploring novel biological pathways thieme-connect.com.

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-4-ylmethyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzoic acid scaffold. For example, reductive amination between 4-piperidinemethanol and a benzaldehyde intermediate, followed by oxidation to the carboxylic acid. Optimization includes:

- Catalyst Selection : Use of palladium or nickel catalysts for hydrogenation steps to reduce side products .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Temperature Control : Reactions performed at 0–25°C minimize decomposition of heat-sensitive intermediates .

Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most suitable?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .

- Structural Confirmation :

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., piperidine methylene protons at δ 2.5–3.0 ppm) and carbonyl carbon (δ ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms molecular weight (e.g., [M–H] peak at m/z 234) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometry (±0.3% tolerance) .

Q. What storage conditions are critical for maintaining the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV light using amber glassware to avoid photolytic cleavage of the piperidine-benzoic acid bond .

- Solubility Considerations : Prepare stock solutions in DMSO (10 mM) for short-term use; avoid aqueous buffers with pH >7 to prevent hydrolysis .

Advanced Research Questions

Q. How does the piperidine-methyl-benzoic acid scaffold influence target binding in enzyme inhibition studies, and what structural modifications enhance potency?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- The piperidine ring provides conformational rigidity, enhancing binding to hydrophobic pockets (e.g., in serine proteases like Factor B) .

- Methyl substitution at the piperidine N-atom improves metabolic stability by reducing cytochrome P450-mediated oxidation .

- Modification Strategies :

- Introduce electron-withdrawing groups (e.g., -CF) on the benzoic acid moiety to strengthen hydrogen bonding with catalytic residues .

- Replace the methyl linker with sulfonamide groups to enhance solubility without compromising affinity (tested via SPR binding assays) .

Q. What experimental strategies resolve contradictory data in solubility and stability assessments under varying pH conditions?

- Methodological Answer :

- pH-Dependent Solubility : Use shake-flask methods with UV-Vis quantification at pH 2–8. For example, solubility peaks at pH 4–5 due to zwitterionic formation .

- Stability Profiling :

- HPLC Stability Assays : Monitor degradation products (e.g., free benzoic acid) under accelerated conditions (40°C/75% RH) .

- Circular Dichroism (CD) : Track conformational changes in the piperidine ring under acidic/basic conditions to correlate stability with secondary structure .

Q. What in vitro models are appropriate for studying the metabolic stability of this compound, and how do structural features influence cytochrome P450 interactions?

- Methodological Answer :

- Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition. The methyl-piperidine group reduces CYP2D6 affinity, minimizing drug-drug interaction risks .

- Metabolite Identification : High-resolution MS (HRMS) detects hydroxylated metabolites at the piperidine ring, guiding deuteration strategies to block metabolic hotspots .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported IC values for this compound across different enzyme assays?

- Methodological Answer :

- Assay Standardization :

- Normalize enzyme activity using a reference inhibitor (e.g., LNP023 for Factor B studies) .

- Control buffer ionic strength (e.g., 150 mM NaCl) to minimize nonspecific binding .

- Data Reconciliation :

- Compare kinetic parameters (K, V) across studies to identify assay-specific interference (e.g., detergent effects in fluorescence-based assays) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in biochemical assays?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods for weighing and solubilization to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.